molecular formula C15H9N B13096051 3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile

3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B13096051
M. Wt: 203.24 g/mol
InChI Key: NITWOWXJOSXCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C15H9N It is a derivative of biphenyl, featuring an ethynyl group and a carbonitrile group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile typically involves the coupling of a biphenyl derivative with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling.

Industrial Production Methods

Industrial production of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential as an amyloid beta aggregation inhibitor suggests that it may bind to amyloid beta peptides, preventing their aggregation and subsequent plaque formation. This interaction could involve hydrogen bonding, hydrophobic interactions, and π-π stacking with the aromatic rings of the biphenyl structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both the ethynyl and carbonitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical modifications and interactions compared to similar compounds.

Properties

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

3-(3-ethynylphenyl)benzonitrile

InChI

InChI=1S/C15H9N/c1-2-12-5-3-7-14(9-12)15-8-4-6-13(10-15)11-16/h1,3-10H

InChI Key

NITWOWXJOSXCRQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.